GRK2 Inhibitory Potency Comparison: GSK317354A vs. Paroxetine and Indazole Analogs
GSK317354A exhibits a distinct potency profile for GRK2 inhibition compared to both the benchmark inhibitor paroxetine and closely related indazole-class compounds. Its log IC50 of -5.6 represents a 0.50-fold increase in potency relative to paroxetine, which is notably higher than the fold-change observed for GSK466317A (0.040) and GSK270822A (0.10), but lower than that of GSK180736A (5.0) [1].
| Evidence Dimension | GRK2 Inhibitory Potency |
|---|---|
| Target Compound Data | log IC50 = -5.6; Fold-change vs. paroxetine = 0.50 |
| Comparator Or Baseline | Paroxetine (log IC50 = -3.9; baseline); GSK180736A (log IC50 = -6.6; fold-change = 5.0); GSK299115A (log IC50 = -5.5; fold-change = 0.40); GSK466317A (log IC50 = -4.5; fold-change = 0.040); GSK270822A (log IC50 = -4.9; fold-change = 0.10) |
| Quantified Difference | GSK317354A is 12.5-fold more potent than GSK466317A and 5-fold more potent than GSK270822A, but 10-fold less potent than GSK180736A. |
| Conditions | In vitro GRK2 enzymatic assay; data reported as log IC50 and fold-change in potency relative to paroxetine [1]. |
Why This Matters
This specific potency allows researchers to select a tool compound with a precisely calibrated level of GRK2 inhibition, avoiding the potential off-target effects of hyper-potent analogs or the insufficient target engagement of weaker ones.
- [1] Homan, K.T., et al. (2015) 'Crystal Structure of G Protein-Coupled Receptor Kinase 2 in Complex with an Inhibitor', Journal of Biological Chemistry, 290(33), pp. 20282-20294. View Source
